2-[(4-methoxybenzyl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide
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Overview
Description
N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes methoxyphenyl groups and a sulfanylacetohydrazide moiety. Its molecular formula is C27H27N5O3S, and it has a molecular weight of 501.612 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves the reaction of 4-methoxybenzaldehyde with acetohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in ethanol, with concentrated hydrochloric acid as a catalyst . The product is then purified by crystallization using dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining reaction conditions and using high-purity reagents, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The hydrazide moiety can be reduced to form hydrazines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the hydrazide moiety would yield hydrazines.
Scientific Research Applications
N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s methoxyphenyl groups and hydrazide moiety allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-[(E)-1-(4-methoxyphenyl)ethylidene]aniline: A related compound with similar methoxyphenyl groups.
N’-[(1E)-1-(4-Methoxyphenyl)ethylidene]acetohydrazide: A simpler analog with a similar hydrazide moiety.
Uniqueness
N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is unique due to its combination of methoxyphenyl groups and a sulfanylacetohydrazide moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H22N2O3S |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2-[(4-methoxyphenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C19H22N2O3S/c1-14(16-6-10-18(24-3)11-7-16)20-21-19(22)13-25-12-15-4-8-17(23-2)9-5-15/h4-11H,12-13H2,1-3H3,(H,21,22)/b20-14+ |
InChI Key |
OTLKTAXVXUEORU-XSFVSMFZSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSCC1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=NNC(=O)CSCC1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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